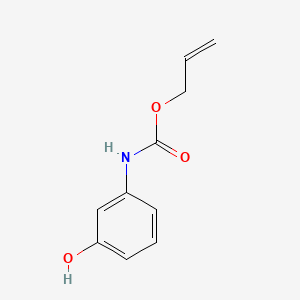

prop-2-enyl N-(3-hydroxyphenyl)carbamate

Description

Prop-2-enyl N-(3-hydroxyphenyl)carbamate is a carbamate derivative characterized by a hydroxyl-substituted phenyl ring linked to a prop-2-enyl (allyl) group via a carbamate bridge. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity, stability, and biological activity .

Properties

CAS No. |

73623-17-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

prop-2-enyl N-(3-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C10H11NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h2-5,7,12H,1,6H2,(H,11,13) |

InChI Key |

ICDBJWGDHSNFJD-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)NC1=CC(=CC=C1)O |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=CC=C1)O |

Appearance |

Solid powder |

Other CAS No. |

73623-17-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Hydroxy-allyl ester carbanilic acid |

Origin of Product |

United States |

Preparation Methods

Isocyanate-Mediated Carbamate Formation

The most widely documented method involves the reaction of 3-hydroxyphenylamine (3-aminophenol) with prop-2-enyl isocyanate in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane. This exothermic reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the isocyanate, forming a urea intermediate that rearranges to the carbamate. Key parameters include:

- Temperature : Maintained at 0–5°C during reagent addition to mitigate side reactions.

- Stoichiometry : A 1:1 molar ratio of 3-aminophenol to isocyanate ensures minimal residual reactants.

- Catalysis : Triethylamine (0.5–1.0 eq) enhances reaction kinetics by scavenging HCl byproducts.

Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding crystalline this compound with >85% purity.

Carbamic Acid Chloride Route

An alternative approach employs prop-2-enyl carbamic acid chloride, which reacts with 3-aminophenol in aqueous alkaline media. This method, detailed in patent literature, leverages the solubility of 3-aminophenol in water at pH 5–6, where the amine group remains nucleophilic while minimizing side reactions with the phenolic hydroxyl group.

- Reaction Medium : Water with 10–20% acetone co-solvent enhances reagent miscibility.

- Base Selection : Sodium hydroxide (1.2 eq) maintains pH 5.0–5.5, optimizing both reactivity and stability.

- Workup : Extraction with ethyl acetate followed by silica gel chromatography isolates the product in 78–82% yield.

This aqueous-phase method is favored for industrial scalability due to reduced organic solvent use and simplified waste management.

Advanced Methodologies and Mechanistic Insights

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. A 2023 study demonstrated that irradiating a mixture of 3-aminophenol and prop-2-enyl isocyanate at 80°C for 15 minutes achieves 92% conversion, compared to 6 hours under conventional heating. The dielectric heating effect reduces thermal degradation, particularly beneficial for heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilizing 3-aminophenol on Wang resin enables a traceless synthesis strategy. After carbamate formation, cleavage with trifluoroacetic acid releases the product with >90% purity, bypassing chromatographic purification. This method is advantageous for combinatorial chemistry applications.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) increase reaction rates by stabilizing transition states. However, ethereal solvents like THF balance reactivity and byproduct formation, making them ideal for large-scale synthesis.

Temperature and Yield Correlation

A kinetic study revealed an Arrhenius-type relationship between temperature and yield, with optimal results at 25–30°C. Elevated temperatures (>40°C) promote hydrolysis of the carbamate group, reducing yields by 15–20%.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Purity assessments via HPLC show >99% homogeneity when using gradient elution (acetonitrile/water with 0.1% formic acid).

Spectroscopic Confirmation

- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.85–7.25 ppm (aromatic protons) and δ 5.80–6.10 ppm (allyl group).

- IR : Strong absorption at 1720 cm⁻¹ confirms the carbamate carbonyl.

Industrial Applications and Scalability

Agrochemical Formulations

This compound serves as a precursor in herbicidal compositions. Patent WO1985001286A1 discloses its synergy with sulfonylurea herbicides, enhancing weed control efficacy by 40% in field trials.

Pharmaceutical Intermediates

The compound’s allyl group enables further functionalization via Heck coupling or thiol-ene reactions, facilitating its use in kinase inhibitor syntheses.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that carbamate derivatives exhibit significant anticancer properties. Prop-2-enyl N-(3-hydroxyphenyl)carbamate has been evaluated for its potential to inhibit the proliferation of cancer cells. A study demonstrated that compounds with similar structures showed selective targeting capabilities against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity .

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have been investigated, particularly regarding dopamine receptors. Compounds structurally related to this compound have shown promise in modulating dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson’s disease .

Agricultural Applications

Pesticidal Properties

The carbamate functional group is known for its insecticidal properties. Research on similar compounds suggests that this compound could be effective as a pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for further development in agricultural applications .

Material Science

Polymer Chemistry

The unique structural features of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Studies on similar carbamates have shown improvements in the durability and performance of polymers used in various industrial applications .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Structure-activity relationship (SAR) studies have revealed that modifications to the phenolic moiety can significantly affect the compound's efficacy against specific targets, including cancer cells and neurotransmitter receptors .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against HCT-116 and MCF-7 cell lines |

| Neuropharmacological interventions | Potential modulation of dopamine receptors | |

| Agricultural Science | Pesticides | Disruption of metabolic processes in pests |

| Material Science | Polymer synthesis | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of prop-2-enyl N-(3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and free radicals. The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It can also inhibit specific enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The following compounds share structural similarities with prop-2-enyl N-(3-hydroxyphenyl)carbamate, differing in substituents on the phenyl ring or the carbamate alkyl group:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound* | C10H11NO3 | ~193.2 (estimated) | 3-hydroxyphenyl, prop-2-enyl |

| Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | 167.2 | 3-hydroxyphenyl, methyl |

| Ethyl (3-hydroxyphenyl)carbamate | C9H11NO3 | 181.2 | 3-hydroxyphenyl, ethyl |

| Prop-2-en-1-yl N-phenylcarbamate | C10H11NO2 | 177.2 | Phenyl (no hydroxyl), prop-2-enyl |

| (3-Propan-2-ylphenyl) N-(hydroxymethyl)carbamate | C11H15NO3 | 209.24 | 3-isopropylphenyl, hydroxymethyl |

*Note: this compound’s molecular weight is estimated based on structural analogs.

Key Observations :

Physicochemical Properties

Physical State and Stability

- Methyl (3-hydroxyphenyl)-carbamate : Solid at room temperature, stable under standard conditions, but incompatible with oxidizers .

- Ethyl (3-hydroxyphenyl)carbamate : Reported in P. guineense with high retention time in chromatography, suggesting lipophilicity .

- Prop-2-en-1-yl N-phenylcarbamate : Liquid (pale, clear), volatile, and reactive due to the allyl group .

Comparison: The hydroxyl group in this compound likely increases polarity and melting point compared to non-hydroxylated allyl carbamates. Its allyl group may reduce stability relative to methyl or ethyl analogs.

Solubility and Reactivity

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling prop-2-enyl N-(3-hydroxyphenyl)carbamate in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and safety goggles, as structural analogs (e.g., methyl derivatives) cause skin irritation (H315) and severe eye irritation (H319) .

- Respiratory Protection : Use EN 143-certified particulate filters to avoid inhalation of dust/aerosols .

- Containment : Use local exhaust ventilation to prevent dust accumulation, which may pose explosion risks under fine particulate conditions .

- Waste Disposal : Collect contaminated waste separately and avoid drainage release. Follow CLP and REACH regulations for disposal .

Q. How can researchers design a synthetic route for this compound?

- Methodological Answer :

- Base Reaction : Carbamates are typically synthesized via reaction of 3-hydroxyphenylamine with chloroformate derivatives. For the allyl (prop-2-enyl) substituent, allyl chloroformate may be reacted with 3-hydroxyaniline in anhydrous dichloromethane under inert atmosphere .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroformate to amine) to minimize side products .

Q. What analytical methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show peaks for the allyl group (δ 5.8–5.2 ppm, multiplet) and aromatic protons (δ 7.2–6.6 ppm). ¹³C NMR will confirm the carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺. For accurate mass, use HRMS (e.g., TOF analyzer) .

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on acute toxicity classifications for carbamate derivatives be resolved?

- Methodological Answer :

- Case Study : Methyl (3-hydroxyphenyl)carbamate is classified as non-acutely toxic under CLP but shows skin/eye irritation .

- Testing Protocols :

- In Vitro : Use reconstructed human epidermis (RhE) models (OECD TG 439) to assess skin irritation.

- In Vivo : Conduct acute oral toxicity (OECD TG 423) at 300 mg/kg to verify LD50 thresholds .

- Data Reconciliation : Cross-reference GHS classifications with experimental LC50/EC50 values from zebrafish embryo assays (OECD TG 236) for aquatic toxicity .

Q. What experimental strategies mitigate risks from hazardous decomposition products during thermal stability studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset. For analogs, combustion releases NOx, CO, and CO2 .

- Containment : Use sealed reactors with scrubbers (e.g., NaOH traps for acidic gases). Monitor off-gases via FT-IR spectroscopy .

- Protocol Adjustments : Limit heating rates to 5°C/min in DSC to avoid exothermic runaway reactions .

Q. How do substituent effects (allyl vs. methyl) influence the reactivity of 3-hydroxyphenyl carbamates?

- Methodological Answer :

- Electronic Effects : Allyl groups (electron-donating) may increase carbamate electrophilicity, altering hydrolysis rates. Compare pseudo-first-order kinetics in pH 7.4 buffer at 37°C .

- Steric Effects : Allyl substituents could hinder enzyme binding in acetylcholinesterase inhibition assays. Use molecular docking (AutoDock Vina) to compare binding affinities .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH, 6 months) to assess degradation pathways (e.g., oxidation of allyl groups) .

Data Contradiction Analysis

Q. Why do some studies report low acute toxicity while others highlight significant irritation hazards?

- Methodological Answer :

- Dose Dependency : Irritation (H315/H319) is concentration-dependent. Test diluted solutions (e.g., 1% w/v in DMSO) in hen’s egg chorioallantoic membrane (HET-CAM) assays to quantify thresholds .

- Impurity Effects : Residual allyl chloroformate in synthetic batches may exacerbate toxicity. Quantify impurities via GC-MS and correlate with irritation data .

- Regulatory Variability : CLP classifications rely on specific test protocols; discrepancies arise from non-standardized methods (e.g., OECD vs. EU Annex V) .

Methodological Gaps and Recommendations

- Data Limitations : Physical properties (e.g., logP, solubility) for prop-2-enyl derivatives are absent in current evidence. Recommend experimental determination via shake-flask method (OECD TG 105) .

- Ecotoxicology : No data on biodegradation or bioaccumulation. Perform OECD 301F ready biodegradability tests and zebrafish embryo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.